7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol
Description
Properties
IUPAC Name |
7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHLXTYKRKEJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The introduction of the trifluoromethyl group is usually accomplished via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the coupling of the pyridine moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
Oxidation: Quinoline N-oxides and related derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 6-methylpyridin-2-yl group in the target compound vs. the 4-methylpyridin-2-yl in compound 27 alters steric and electronic profiles. The 6-methyl group may enhance π-stacking interactions due to increased electron density . Compound 28 (3-F-5-CF₃-phenyl) has a higher molecular weight (427.39 g/mol) and melting point (163–165°C), suggesting stronger intermolecular forces from additional fluorine atoms .
Synthetic Accessibility: The target compound’s yield ranges from 22% (non-optimized) to 90% (optimized), outperforming analogues like 27 (15%) and 2 (29%) . Lower yields in some derivatives (e.g., 27) may stem from steric hindrance or instability of intermediates .
Biological Activity
7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, identified by CAS number 308294-79-3, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is C23H18F3N3O, with a molar mass of approximately 409.40 g/mol. Its predicted density is 1.354 g/cm³, and it has a boiling point of around 549.5 °C. The pKa value is estimated at 4.06, indicating its acidic nature which may influence its biological interactions and solubility in physiological environments .
The biological activity of this compound can be attributed to its structural features, particularly the quinoline moiety and the pyridine derivative. Compounds containing quinoline rings are known to exhibit a variety of pharmacological effects, including:
- Anticancer Activity : Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .
- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Metal Chelation : The presence of the hydroxyl group in the quinoline structure allows for metal ion chelation, which can enhance its therapeutic efficacy by targeting metal-dependent enzymes .
Anticancer Efficacy
In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.12 |
| CaCo-2 (Colon Adenocarcinoma) | 0.11 |
| MCF7 (Breast Cancer) | 0.15 |
These findings suggest that modifications in the compound's structure can enhance its anticancer properties significantly .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory potential against various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Histone Deacetylase (HDAC) | Competitive | 0.19 |
| Carbonic Anhydrase (CA) | Non-competitive | 0.15 |
These results indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .
Case Studies
- Cytotoxicity in Tumor Cells : A study demonstrated that the compound induced cell death in human cervical carcinoma cells through apoptosis pathways involving caspase activation and mitochondrial dysfunction .
- Neuroprotective Effects : Research indicated that similar quinoline derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Activity : Compounds structurally related to this quinoline derivative have shown promise in reducing inflammation markers in vivo, providing insights into their potential use in treating inflammatory disorders .
Q & A
Q. What are the recommended synthetic routes for 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation and reduction reactions. A key intermediate, such as a trifluoromethyl-substituted pyridine or quinoline derivative, is first prepared using fluorinated precursors (e.g., 4-(trifluoromethyl)phenylboronic acid). Reductive amination is then employed to link the pyridinyl and quinolinol moieties. For example, lithium aluminum hydride (LiAlH4) in DMSO or Pd-C catalyzed hydrogenation can achieve selective reduction of imine intermediates . Optimization involves adjusting solvent polarity (e.g., DMSO for fluorinated intermediates) and temperature (123–124°C for crystallization) to enhance yields .
Q. How should researchers address purification challenges for this compound, particularly regarding fluorinated byproducts?
- Methodological Answer : Fluorinated impurities (e.g., unreacted 4-(trifluoromethyl)phenyl derivatives) can be removed via recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography using silica gel with a gradient eluent (hexane:ethyl acetate). Acidic byproducts are neutralized with ethereal HCl, followed by filtration . Purity validation requires HPLC with UV detection at 254 nm, as trifluoromethyl groups exhibit strong absorbance in this range .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR identify proton environments and confirm trifluoromethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> for C24H19F3N2O).
- X-ray Crystallography : Resolves stereochemical ambiguity in the aminomethyl linker, as demonstrated for analogous quinolin-8-ol derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the pyridine/quinoline rings) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show that:
- Trifluoromethyl groups at the 4-phenyl position enhance lipophilicity and target binding via hydrophobic interactions .
- 6-Methylpyridin-2-yl substitution improves metabolic stability compared to unmethylated analogs .
- Replacements with bulkier groups (e.g., 8-bromoquinoline) reduce solubility but may increase potency in enzyme inhibition assays .
Experimental Design: Synthesize analogs with systematic substituent variations and test in bioassays (e.g., enzyme inhibition, cellular uptake) .
Q. What mechanisms underlie the compound’s potential antimicrobial or anticancer activity?
- Methodological Answer : The quinolin-8-ol core chelates metal ions (e.g., Fe<sup>3+</sup>), disrupting microbial or cancer cell redox balance. Fluorinated groups enhance membrane permeability, as shown in in vitro assays:
- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Plasmodium falciparum .
- Apoptosis Assays : Flow cytometry to measure caspase-3 activation in cancer cell lines .
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?
- Methodological Answer :
- Solubility Analysis : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid. Fluorinated compounds often exhibit low aqueous solubility, necessitating co-solvents (e.g., DMSO < 1%) .
- Computational Adjustments : Refine AI-driven solubility models (e.g., COSMO-RS) by incorporating experimental logP and melting point data (e.g., mp 287.5–293.5°C for related compounds) .
Q. What advanced methodologies are recommended for studying its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified enzymes like carbonic anhydrase .
- Molecular Dynamics (MD) Simulations : Models hydrogen bonding between the aminomethyl linker and active-site residues .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
